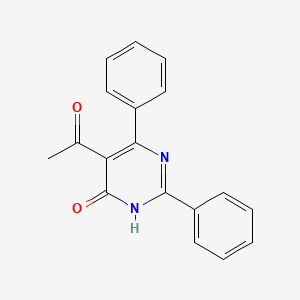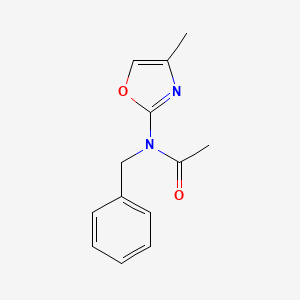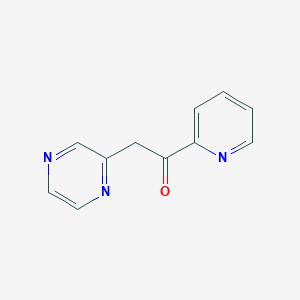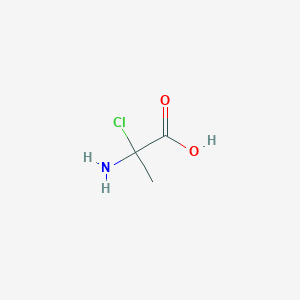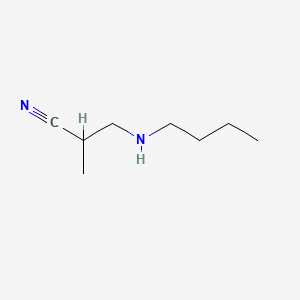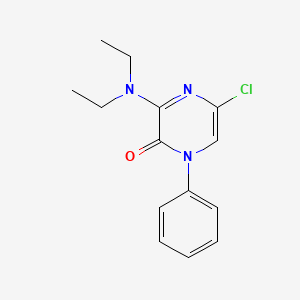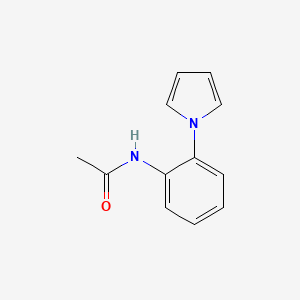![molecular formula C14H13NO2 B12909506 7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one CAS No. 830347-27-8](/img/structure/B12909506.png)
7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a complex organic compound with a unique structure that includes an indole ring fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions including acetylation and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring structure but differs in functional groups and reactivity.
5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another structurally related compound with different chemical properties and applications.
Uniqueness
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
830347-27-8 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
7-acetyl-6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
InChI |
InChI=1S/C14H13NO2/c1-7-5-12-11(6-10(7)8(2)16)9-3-4-13(17)14(9)15-12/h5-6,15H,3-4H2,1-2H3 |
Clé InChI |
HSDGMOOAOOGGFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


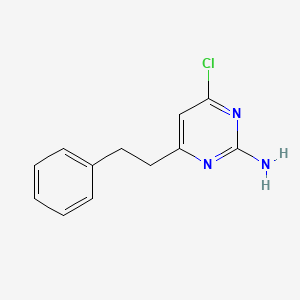
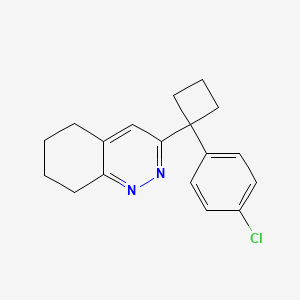
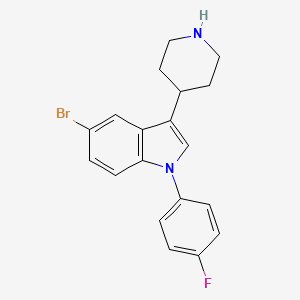
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
